molecular formula C17H18O5 B11140743 2-(4-Propylphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone

2-(4-Propylphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone

Cat. No.: B11140743
M. Wt: 302.32 g/mol
InChI Key: DDQGQCRIJHDYQW-UHFFFAOYSA-N
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Description

2-(4-Propylphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone is an organic compound that features a complex structure with both phenoxy and trihydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Propylphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone typically involves the reaction of 4-propylphenol with 2,4,6-trihydroxyacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Propylphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.

    Substitution: The phenolic hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to the formation of various ethers or esters.

Scientific Research Applications

2-(4-Propylphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Propylphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to participate in redox reactions, which can modulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Propylphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its methyl, ethyl, and butyl analogs.

Properties

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

2-(4-propylphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone

InChI

InChI=1S/C17H18O5/c1-2-3-11-4-6-13(7-5-11)22-10-16(21)17-14(19)8-12(18)9-15(17)20/h4-9,18-20H,2-3,10H2,1H3

InChI Key

DDQGQCRIJHDYQW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2O)O)O

Origin of Product

United States

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